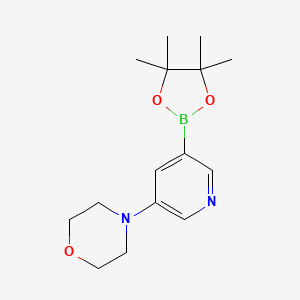
3-Bromo-5-(4-(chloromethyl)piperidin-1-ylsulfonyl)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Bromo-5-(4-(chloromethyl)piperidin-1-ylsulfonyl)pyridine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is mainly used in the synthesis of biologically active molecules and has shown promising results in scientific research.
Wirkmechanismus
The exact mechanism of action of 3-Bromo-5-(4-(chloromethyl)piperidin-1-ylsulfonyl)pyridine is not fully understood. However, studies have shown that this compound has the ability to inhibit specific enzymes and proteins that are involved in various biological processes. For example, this compound has been shown to inhibit the activity of certain kinases that are involved in cancer cell proliferation and survival.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-Bromo-5-(4-(chloromethyl)piperidin-1-ylsulfonyl)pyridine are still being studied. However, studies have shown that this compound has the ability to affect various biological processes such as cell proliferation, apoptosis, and inflammation. Additionally, this compound has been shown to have potential neuroprotective effects and has been studied for its potential applications in the treatment of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 3-Bromo-5-(4-(chloromethyl)piperidin-1-ylsulfonyl)pyridine in lab experiments is its versatility. This compound can be used in the synthesis of a wide range of biologically active molecules and can be easily modified to suit specific research needs. Additionally, this compound has been shown to have high selectivity and potency, making it a valuable tool in drug discovery and development.
However, there are also some limitations to using this compound in lab experiments. One of the main limitations is its potential toxicity. This compound has been shown to have cytotoxic effects in some cell lines, and caution should be taken when handling and using this compound in experiments. Additionally, the synthesis of this compound can be challenging and requires specific reagents and conditions, which can make it difficult to obtain in large quantities.
Zukünftige Richtungen
There are several future directions for the use of 3-Bromo-5-(4-(chloromethyl)piperidin-1-ylsulfonyl)pyridine in scientific research. One potential direction is the development of new drug delivery systems that utilize this compound as a building block. Additionally, this compound can be further studied for its potential applications in the treatment of neurodegenerative diseases and other conditions that involve abnormal cell proliferation and survival. Finally, the synthesis of new analogs and derivatives of this compound can be explored for their potential biological activities and applications.
Synthesemethoden
The synthesis of 3-Bromo-5-(4-(chloromethyl)piperidin-1-ylsulfonyl)pyridine involves a series of chemical reactions that require specific reagents and conditions. One of the most common methods for synthesizing this compound involves the reaction of 3-bromo-5-pyridin-2-ylsulfonyl chloride with 4-(chloromethyl)piperidine. The reaction is typically carried out in an organic solvent such as dichloromethane or chloroform and requires the use of a base such as triethylamine to facilitate the reaction.
Wissenschaftliche Forschungsanwendungen
3-Bromo-5-(4-(chloromethyl)piperidin-1-ylsulfonyl)pyridine has been extensively studied for its potential applications in scientific research. This compound has been used in the synthesis of various biologically active molecules such as kinase inhibitors, anti-cancer agents, and anti-inflammatory drugs. Additionally, this compound has shown promising results in the development of new drug delivery systems and has been used as a building block in the synthesis of dendrimers and other polymeric materials.
Eigenschaften
IUPAC Name |
3-bromo-5-[4-(chloromethyl)piperidin-1-yl]sulfonylpyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrClN2O2S/c12-10-5-11(8-14-7-10)18(16,17)15-3-1-9(6-13)2-4-15/h5,7-9H,1-4,6H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVFWMACQRXWSSM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CCl)S(=O)(=O)C2=CC(=CN=C2)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrClN2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.66 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-5-(4-(chloromethyl)piperidin-1-ylsulfonyl)pyridine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

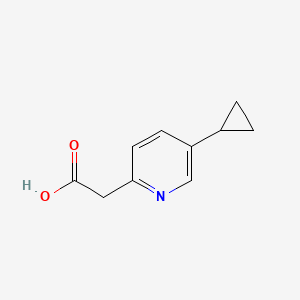

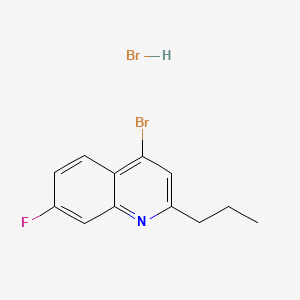
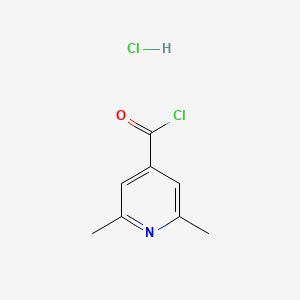
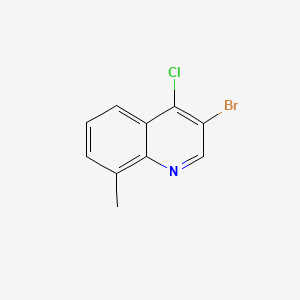
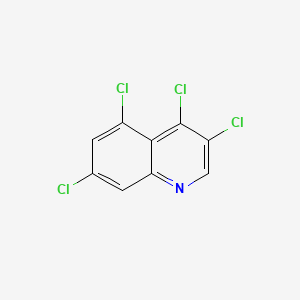
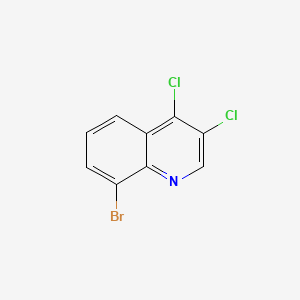
![4-Methoxy-alpha-[(3-Methoxyphenyl)thio]Acetophenone](/img/structure/B599108.png)
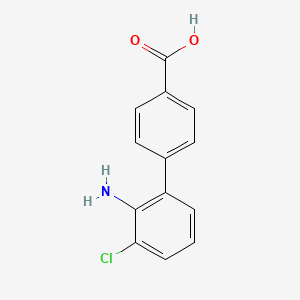


![8-Bromo-2,3-dihydro-1H-pyrido[3,4-b][1,4]oxazine](/img/structure/B599112.png)
![tert-Butyl 3-formyl-5-methyl-1H-pyrrolo[2,3-b]pyridine-1-carboxylate](/img/structure/B599113.png)
